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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the kinase selectivity profile of CC-
90003, a potent and irreversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and

ERK2. The document summarizes key quantitative data, outlines experimental methodologies

for kinase profiling, and visualizes the relevant signaling pathways and experimental workflows.

Core Mechanism and Target Profile
CC-90003 is an orally available small molecule that covalently binds to a cysteine residue

within the ATP-binding site of ERK1 and ERK2.[1] This irreversible inhibition effectively blocks

the activation of ERK-mediated signaling pathways, which are frequently dysregulated in

various cancers, leading to the suppression of tumor cell proliferation and survival.[2] The

primary targets of CC-90003 are ERK1 and ERK2, with IC50 values in the nanomolar range.[3]

[4][5][6]

Kinase Selectivity Profile
The selectivity of CC-90003 has been extensively evaluated against large panels of kinases to

determine its specificity and potential off-target effects. Profiling against a panel of 258 kinases

revealed that at a concentration of 1 µM, CC-90003 demonstrated high selectivity. The majority

of kinases (213) were not significantly inhibited (<50% inhibition), while a smaller subset (28

kinases) showed moderate inhibition (50%–80% inhibition), and only 17 kinases exhibited

strong inhibition (>80% inhibition).[3][4]
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Further cellular kinase screening in the A375 BRAF V600E-mutant melanoma cell line against

194 kinases identified only five kinases that were inhibited by more than 80% at a 1 µM

concentration: ERK1, ERK2, MKK4, MKK6, and FAK.[3][4] Through iterative analyses across

biochemical, cellular, and mass spectrometry assays on a total of 347 kinases, it was

determined that besides ERK1 and ERK2, only three other kinases—KDR, FLT3, and PDGFRα

—were significantly inhibited at biologically relevant concentrations.[3][4]

Table 1: Key Kinase Inhibition Data for CC-90003
Target IC50 (nmol/L)

Percent Inhibition
(at 1 µM)

Assay Type

ERK1 10-20 >80% Biochemical, Cellular

ERK2 10-20 >80% Biochemical, Cellular

MKK4 Not specified >80% Cellular

MKK6 Not specified >80% Cellular

FAK Not specified >80% Cellular

KDR Not specified Significant Biochemical, Cellular

FLT3 Not specified Significant Biochemical, Cellular

PDGFRα Not specified Significant Biochemical, Cellular

Signaling Pathway Context
CC-90003 primarily targets the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a

critical pathway that regulates cell growth, proliferation, differentiation, and survival.[2] By

inhibiting ERK1/2, CC-90003 effectively blocks the downstream signaling events of this

pathway, which is often hyperactivated in cancers due to mutations in upstream components

like BRAF and KRAS.[4][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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